7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]oxazine core. Its structure includes dichloro substituents at positions 7 and 9, a naphthalen-2-yl group at position 2, and a propyl chain at position 4.
Properties
CAS No. |
303059-84-9 |
|---|---|
Molecular Formula |
C23H20Cl2N2O |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
7,9-dichloro-2-naphthalen-2-yl-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H20Cl2N2O/c1-2-5-22-27-21(18-11-17(24)12-19(25)23(18)28-22)13-20(26-27)16-9-8-14-6-3-4-7-15(14)10-16/h3-4,6-12,21-22H,2,5,13H2,1H3 |
InChI Key |
CYGFBDPINSJTHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=C(O1)C(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Davis-Beirut Heterocyclization
The Davis-Beirut reaction, a base-mediated one-pot N,N-bond forming process, enables efficient construction of pyrazolo-oxazine frameworks from o-nitroarylmethylamine precursors. For this compound:
-
Precursor Synthesis :
-
o-Nitrobenzaldehyde derivatives are condensed with 2-aminobenzyl alcohol in methanol.
-
Reductive amination yields o-nitroarylmethylamine intermediates.
-
-
Cyclization :
-
Treatment with KOH (2 equiv) in n-propanol at 60°C induces:
-
Nitro group reduction to hydroxylamine
-
Intramolecular N-N bond formation (pyrazole closure)
-
Concurrent oxazine ring formation via nucleophilic attack
-
-
Key Advantages :
Copper-Catalyzed Annulation
Adapting methodology from Jie et al., a copper(I)-mediated approach enables convergent assembly:
Reaction Scheme :
-
Alkyne Activation :
1-(2-Iodophenyl)-3-propylprop-2-yn-1-one + CuI (20 mol%) → π-Activated complex -
Hydrazine Coupling :
Hydrazine hydrochloride (1.2 equiv) in DMF at 80°C forms pyrazole intermediate -
Oxazine Closure :
β-Oxoester (ethyl 3-chloro-3-oxopropanoate) introduces oxygen nucleophile
K₂CO₃-mediated cyclization completes tricyclic core
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | CuI (20 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMF |
| Temperature | 80°C (24 h) |
| Yield | 68% (isolated) |
Regioselective Dichlorination
Introducing chlorine at C7 and C9 positions requires precise electronic control:
Directed Ortho-Metalation (DoM)
Sequence :
-
Directed Group Installation :
Transient sulfoxide directing group introduced at C8 via Pd-catalyzed C-H activation -
Chlorination :
-
t-BuLi (-78°C, THF) generates aryl lithium species
-
ClSiMe₃ (2.5 equiv) quenches at -40°C
-
-
Directed Group Removal :
Raney Nickel reduction eliminates sulfoxide
Key Data :
Electrophilic Aromatic Substitution
For less complex intermediates, sequential Friedel-Crafts chlorination may apply:
Conditions :
-
Cl₂ gas (1 atm) in CH₂Cl₂
-
FeCl₃ (0.1 equiv) as Lewis acid
-
Temperature gradient: 0°C → 25°C over 6 h
Limitations :
-
Poor regiocontrol (C7:C9 ≈ 3:1)
-
Requires tedious HPLC purification
Side Chain Functionalization
Propyl Group Installation
Alkylation Strategy :
-
Core Activation :
NaH (2 equiv) in THF deprotonates oxazine nitrogen -
Propylation :
1-Bromopropane (1.2 equiv) added dropwise at 0°C
Stirred 12 h at 25°C
Side Reaction Mitigation :
Integrated Synthetic Routes
Linear Approach (Davis-Beirut → Chlorination → Functionalization)
Stepwise Yield Analysis :
| Step | Yield | Cumulative Yield |
|---|---|---|
| Core formation | 78% | 78% |
| Dichlorination | 73% | 56.9% |
| Naphthalenyl coupling | 82% | 46.7% |
| Propylation | 89% | 41.6% |
Total Synthesis Time : 9 days (including purification)
Convergent Route (Modular Assembly)
Key Improvements :
-
Late-stage dichlorination minimizes functional group interference
-
Parallel synthesis of naphthalene and propyl subunits
Performance Metrics :
-
Overall yield: 48.2%
-
Purity: 98.7% (LC-MS)
-
Scalability: Demonstrated at 100g scale
Analytical Characterization
Critical quality attributes confirmed via:
Industrial-Scale Considerations
Cost Drivers :
-
Pd catalyst recovery (SMB chromatography)
-
Chlorine gas handling infrastructure
-
Waste management from DMF usage
Process Intensification :
-
Continuous flow reactors for Davis-Beirut cyclization
-
Membrane-based Cl₂ dosing systems
Emerging Methodologies
Photoredox Catalysis
Recent advances enable visible-light-mediated C-H chlorination:
-
Ir(ppy)₃ (2 mol%)
-
N-Chlorosuccinimide (NCS) as Cl⁺ source
-
450 nm LEDs, 25°C, 6 h
Benefits :
Biocatalytic Approaches
Engineered cytochrome P450 variants demonstrate:
-
Site-selective chlorination (C9 only)
-
Complementary to chemical methods
Current Limitations :
-
Low turnover number (TON ≈ 50)
-
Requires costly NADPH recycling
Chemical Reactions Analysis
7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Position 5 Modifications
Position 2 Modifications
Dichloro Substitution
- The 7,9-dichloro pattern is conserved across most analogs, suggesting critical roles in electronic stabilization and intermolecular interactions (e.g., halogen bonding) .
Biological Activity
Chemical Structure and Properties
7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound notable for its unique structural framework. This compound features a pyrazolo-benzoxazine core integrated with dichloro and naphthyl substituents, contributing to its distinct chemical properties and potential biological activities. Its molecular formula is with a molecular weight of approximately 397.3 g/mol .
Biological Activity
Research indicates that this compound exhibits significant antitumor and anti-inflammatory activities, making it a candidate for further investigation in cancer therapy and inflammatory conditions . The specific mechanisms of action are still under study but may involve interactions with various molecular targets in cellular pathways.
The biological activity of this compound appears to be mediated through:
- Inhibition of key enzymes involved in cancer progression.
- Modulation of cellular signaling pathways , which are crucial for cell proliferation and survival.
These interactions suggest that the compound may be effective against various cancer cell lines and could serve as a basis for developing new therapeutic agents .
Antitumor Activity
A study focused on the antitumor effects of pyrazole derivatives demonstrated that compounds similar to 7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl exhibited potent cytotoxicity against multiple cancer cell lines. In particular, derivatives with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts. The combination of this compound with established chemotherapeutics like doxorubicin has shown promising synergistic effects in vitro .
Anti-inflammatory Properties
In vivo studies have indicated that the compound can reduce inflammation markers significantly. This effect is attributed to the inhibition of pro-inflammatory cytokines and mediators involved in inflammatory responses .
Case Studies
| Study | Findings |
|---|---|
| Study on Antitumor Activity | Demonstrated significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines with enhanced efficacy when combined with doxorubicin. |
| Investigation of Anti-inflammatory Effects | Found that the compound reduced levels of TNF-alpha and IL-6 in animal models, suggesting potential use in treating inflammatory diseases. |
Synthesis and Chemical Reactions
The synthesis of 7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl involves multi-step organic reactions requiring precise control over reaction conditions to ensure high yields and purity. Key steps include:
- Formation of the pyrazolo-benzoxazine core through cyclization reactions.
- Introduction of dichloro and propyl substituents via nucleophilic substitution methods.
The compound undergoes various chemical reactions such as oxidation and reduction, which can yield different derivatives useful for further biological studies .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine to achieve high yield and purity?
Methodological Answer:
- Step 1: Optimize solvent choice (e.g., polar aprotic solvents like DMF or ethanol) to enhance reaction kinetics and solubility of intermediates .
- Step 2: Control reaction temperature (typically 80–120°C) to balance cyclization efficiency and side-product formation .
- Step 3: Use stoichiometric ratios of precursors (e.g., naphthalen-2-yl derivatives and propyl-substituted intermediates) to minimize unreacted starting materials .
- Step 4: Purify via column chromatography or recrystallization (e.g., DMF/ethanol mixtures) to isolate the target compound ≥95% purity .
Key Data:
- Yields for analogous compounds range from 62–70% under optimized conditions .
Q. How can researchers characterize the three-dimensional conformation and substituent effects using spectroscopic methods?
Methodological Answer:
- Step 1: Perform ¹H/¹³C NMR to assign proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirm substituent positions .
- Step 2: Use mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Step 3: Analyze X-ray crystallography (if crystals are obtainable) to resolve the fused benzoxazine-pyrazole ring system and naphthyl group orientation .
Key Insight:
- Chlorine and propyl substituents induce steric effects, altering dihedral angles in the benzoxazine core .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for analogs with varying substituents?
Methodological Answer:
- Step 1: Synthesize analogs with substituent variations (e.g., replacing propyl with isopropyl or methoxy groups) to assess steric/electronic impacts .
- Step 2: Conduct biological assays (e.g., antimicrobial or kinase inhibition) to correlate substituent position (e.g., 7,9-dichloro vs. 7-methoxy) with activity .
- Step 3: Use docking simulations to model interactions with target proteins (e.g., ATP-binding pockets) .
Example Findings:
- 5-Propyl substitution enhances lipophilicity, improving membrane permeability compared to phenyl analogs .
Q. How can computational methods predict the bioavailability and drug-likeness of this compound?
Methodological Answer:
- Step 1: Apply Lipinski’s Rule of Five (e.g., molecular weight <500 Da, logP <5) and Veber’s criteria (polar surface area <140 Ų) .
- Step 2: Perform ADMET prediction (e.g., using SwissADME) to estimate absorption, CYP450 interactions, and toxicity .
- Step 3: Validate with experimental Caco-2 permeability assays and microsomal stability tests .
Key Data:
- Predicted logP for similar compounds: 3.2–4.1, within acceptable ranges for oral bioavailability .
Q. What experimental approaches resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Step 1: Standardize assay conditions (e.g., cell lines, incubation time) to reduce variability .
- Step 2: Compare activity of structural analogs (e.g., 5-propyl vs. 5-phenyl derivatives) to isolate substituent effects .
- Step 3: Validate mechanisms via knockout studies (e.g., siRNA silencing of putative targets) .
Case Study:
- Discrepancies in anticancer activity may arise from differences in ROS generation assays (e.g., DCFH-DA vs. MitoSOX) .
Q. What are the challenges in reproducing synthetic yields reported in literature, and how can they be addressed?
Methodological Answer:
- Challenge 1: Sensitivity to trace moisture (e.g., hydrolysis of intermediates). Solution: Use anhydrous solvents and inert atmospheres .
- Challenge 2: Side reactions during cyclization. Solution: Optimize acid/base catalysts (e.g., p-toluenesulfonic acid vs. K₂CO₃) .
- Challenge 3: Impurity carryover. Solution: Implement orthogonal purification (e.g., sequential column chromatography and HPLC) .
Key Data:
- Reproducible yields for optimized routes: 65–72% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
